molecular formula C20H26N4O3 B2924841 N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide CAS No. 1424444-96-1

N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide

Cat. No. B2924841
CAS RN: 1424444-96-1
M. Wt: 370.453
InChI Key: DDMITVAQPIYTRU-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide, also known as CPP-115, is a novel compound that has garnered significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide works by inhibiting the activity of GABA aminotransferase, which is responsible for breaking down GABA in the brain. This leads to an increase in the levels of GABA, which is an inhibitory neurotransmitter that helps to regulate brain activity. By increasing GABA levels, N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide reduces the activity of the brain's reward system, which is responsible for the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects
N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on GABA levels, N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide has been shown to increase the levels of the neurotransmitter glutamate in the brain. Glutamate is an excitatory neurotransmitter that is involved in a number of important brain functions, including learning and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide for lab experiments is its specificity. Unlike other drugs that affect multiple neurotransmitter systems, N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide specifically targets the GABA system. This makes it easier to study the effects of GABA modulation on behavior and brain function. However, one limitation of N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide is that it has a relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects.

Future Directions

There are a number of future directions for research on N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide. One area of interest is its potential use in the treatment of anxiety disorders. N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide has been shown to reduce anxiety-like behavior in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of epilepsy. N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide has been shown to reduce seizure activity in animal models, and further research is needed to determine its efficacy in humans. Additionally, researchers are exploring the use of N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide in combination with other drugs for the treatment of addiction. Overall, N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide is a promising compound that has the potential to be used in a variety of therapeutic applications.

Synthesis Methods

N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide can be synthesized using a two-step process. The first step involves the reaction of 4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide with sodium cyanide to form 1-cyanocyclobutylamine. The second step involves the reaction of 1-cyanocyclobutylamine with 4-fluorobenzoyl chloride to form N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide.

Scientific Research Applications

N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use in the treatment of addiction. N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide has been shown to inhibit the activity of the enzyme GABA aminotransferase, which leads to an increase in the levels of the neurotransmitter GABA in the brain. This increase in GABA levels has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine.

properties

IUPAC Name

N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-14-9-15(2)12-23(11-14)17-6-5-16(10-18(17)24(26)27)19(25)22(3)20(13-21)7-4-8-20/h5-6,10,14-15H,4,7-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMITVAQPIYTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=C(C=C(C=C2)C(=O)N(C)C3(CCC3)C#N)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclobutyl)-4-(3,5-dimethylpiperidin-1-yl)-N-methyl-3-nitrobenzamide

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